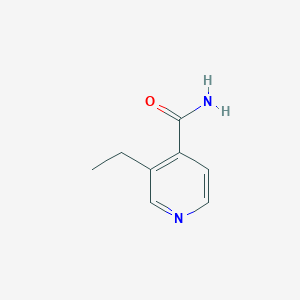

Isonicotinamide, 3-ethyl-(8CI)

Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Research

The journey of pyridine and its derivatives in science began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from coal tar. aksci.com However, impure forms were likely handled by alchemists much earlier. ontosight.ai The true chemical structure of pyridine—a benzene (B151609) molecule where one CH group is replaced by a nitrogen atom—was proposed by Wilhelm Körner and James Dewar around 1870 and later confirmed. ontosight.ai

This discovery paved the way for synthetic chemistry to flourish. In 1881, Arthur Rudolf Hantzsch reported the first significant synthesis of pyridine derivatives, a method still relevant today. ontosight.aiepa.gov This was followed by other foundational methods, such as the Chichibabin pyridine synthesis in 1924. ontosight.aiepa.gov The pyridine ring is a fundamental component of many vital natural compounds, including B vitamins and the coenzymes NAD and NADP, and its derivatives have become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. aksci.comontosight.ainih.gov

Structural Classification of Isonicotinamide (B137802) Analogs

Isonicotinamide, or pyridine-4-carboxamide, is a structural isomer of the more widely known nicotinamide (B372718) (pyridine-3-carboxamide). lgcstandards.com It is derived from isonicotinic acid and serves as a parent structure for a vast array of analogs. nacchemical.com These analogs can be categorized based on the nature and position of substituents.

Classification is typically based on:

Ring Substitution: The attachment of various functional groups, such as alkyl chains (e.g., ethyl), halogens, or amino groups, to the carbon atoms of the pyridine ring. 3-Ethylisonicotinamide falls into this category.

Amide N-Substitution: The replacement of one or both hydrogen atoms on the amide nitrogen with other groups, leading to secondary or tertiary amides. researchgate.net

Complex Hybrids: The fusion or linkage of the isonicotinamide scaffold with other heterocyclic systems, creating more complex molecules with specific functionalities.

Researchers have also explored adducts, such as the isoniazid-nicotinamide series, which are classified into pyridine, pyridinium (B92312) (where the pyridine nitrogen is quaternized), and dihydropyridine (B1217469) forms.

Significance of the Pyridine Carboxamide Moiety in Chemical Synthesis

The pyridine carboxamide structure is a privileged scaffold in chemical synthesis, valued for its ability to form hydrogen bonds and participate in various chemical reactions. aksci.com Its presence is common in a multitude of commercial products, from life-saving drugs to specialized materials. aksci.com

The synthesis of these compounds is a dynamic area of research, with a focus on efficiency and sustainability. Modern synthetic protocols include:

Metal-Free Amidation: Using reagents like tert-butyl hydroperoxide (TBHP) to facilitate the coupling of pyridine carbohydrazides with amines in water, avoiding the need for metal catalysts. chemsrc.com

Electrochemical Synthesis: An oxidant-free method that generates pyridine acyl radicals from carbohydrazides to react with amines, offering a green chemistry approach.

Photochemical Reactions: Employing visible light to drive transition-metal-free cross-coupling reactions, which is particularly useful for creating N-substituted isonicotinamides. researchgate.net

The amide linkage itself is often critical to the function of the final molecule, as demonstrated in certain pyridine-3-carboxamide (B1143946) analogs where it was found essential for their biological activity. pharmaffiliates.com

Overview of Research Trajectories for Alkyl-Substituted Isonicotinamides

Research into alkyl-substituted isonicotinamides is driven by the quest to fine-tune molecular properties for specific applications. Adding alkyl groups like ethyl or methyl to the pyridine ring can influence a molecule's solubility, electronic properties, and how it binds to biological targets or assembles into larger structures.

Studies in this area often explore how these substitutions affect the compound's physical chemistry and its interactions with other molecules. For instance, research has been conducted on how N-alkyl substituted nicotinamides behave electrically and how isonicotinamide analogs with alkyl chains form crystalline structures with other organic acids. nih.gov While specific research on 3-ethylisonicotinamide is not abundant in public literature, the study of related compounds like 2-ethylisonicotinamide (B143562) and 2-chloro-6-ethylisonicotinamide underscores the continued interest in this class for developing new materials and potential therapeutic agents.

Structure

3D Structure

Propriétés

Numéro CAS |

19842-11-6 |

|---|---|

Formule moléculaire |

C8H10N2O |

Poids moléculaire |

150.18 g/mol |

Nom IUPAC |

3-ethylpyridine-4-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

Clé InChI |

UQELUVNZHZNFIV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CN=C1)C(=O)N |

SMILES canonique |

CCC1=C(C=CN=C1)C(=O)N |

Synonymes |

Isonicotinamide, 3-ethyl- (8CI) |

Origine du produit |

United States |

Synthetic Methodologies for Isonicotinamide, 3 Ethyl 8ci and Its Analogs

Direct Synthesis Routes for 3-Ethylisonicotinamide

Direct synthesis methods are often favored for their straightforwardness, typically involving the functionalization of a pyridine (B92270) precursor.

Precursor Compounds and Starting Materials

The primary precursors for the direct synthesis of 3-ethylisonicotinamide are typically derivatives of isonicotinic acid or isonicotinonitrile that already possess the desired ethyl group at the 3-position. A common starting material is 3-ethyl-4-cyanopyridine. Alternatively, reactions can commence with a halogenated pyridine, such as 3-chloro-N-(2-(ethylamino)ethyl)isonicotinamide, which can then be modified to introduce the ethyl group. aksci.com Another potential precursor is 2-Chloro-6-ethylisonicotinamide, which can be prepared from 4-carboxy-6-ethyl-2-pyridone. rasayanjournal.co.in

The synthesis of related isonicotinamide (B137802) derivatives often involves a multi-step process that can be adapted. For instance, the synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide starts with the bromination of indole, followed by alkylation and subsequent amide coupling. vulcanchem.com This highlights the general strategy of building the final molecule by sequentially adding functional groups to a core structure.

Reaction Conditions and Catalytic Systems

The conversion of the nitrile group in 3-ethyl-4-cyanopyridine to an amide can be achieved through hydrolysis, often under acidic or basic conditions. A more direct approach involves the use of a metal catalyst. For example, the synthesis of N,N-disubstituted formamides from imines has been successfully demonstrated using a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and urea-hydrogen peroxide (UHP), which represents a green oxidative route. scispace.comua.es

Catalytic systems play a crucial role in many synthetic transformations. For instance, nickel-based catalysts are used in the Reppe reaction for the carbonylation of ethylene (B1197577) to produce propionic acid. mdpi.com In the context of pyridine synthesis, copper-catalyzed reactions are also prevalent. nih.gov The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. For example, in the synthesis of 2-Chloro-6-ethylisonicotinamide, phosphorous oxychloride is used, followed by quenching with aqueous ammonia (B1221849). rasayanjournal.co.in

The table below summarizes some catalytic systems used in the synthesis of pyridine derivatives.

| Catalyst System | Reaction Type | Reference |

| HFIP/UHP | Oxidation of imines to formamides | scispace.comua.es |

| Phosphorous oxychloride | Chlorination and amidation | rasayanjournal.co.in |

| Copper(II) acetate (B1210297) | N-iminative cross-coupling | nih.gov |

| Nickel-based catalysts | Carbonylation | mdpi.com |

Yield Optimization and Reaction Efficiency

Optimizing reaction yield is a central theme in chemical synthesis. rsc.org This involves fine-tuning various parameters such as temperature, pressure, solvent, and catalyst concentration. arborpharmchem.com For instance, in solvent-free amidation reactions, increasing the temperature can significantly improve the yield. researchgate.net The use of a base, such as K2CO3, can also enhance product yield in certain reactions. researchgate.net

Continuous manufacturing processes offer an alternative to traditional batch methods, often leading to more consistent quality and higher efficiency. arborpharmchem.com Automated synthesis platforms, which can rapidly screen and optimize reaction conditions, are also becoming increasingly important in modern organic synthesis. nih.govnih.gov For example, a study on the synthesis of carpanone (B1204028) utilized a modular autonomous flow reactor to optimize a four-step process. nih.gov

Indirect Synthetic Pathways Involving Pyridine Ring Formation

Indirect methods construct the pyridine ring from acyclic precursors, offering greater flexibility in introducing various substituents.

Cyclo-condensation Approaches to Pyridine Ring Construction

Cyclo-condensation reactions are a cornerstone of pyridine synthesis. baranlab.org The Bohlmann-Rahtz reaction, for example, involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to form polysubstituted pyridines. core.ac.uk This method provides good regiochemical control and generally results in good yields. core.ac.uk The Hantzsch pyridine synthesis is another classic method that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. ijpsonline.com

More recent developments include organocatalyzed formal (3+3) cycloaddition reactions to produce substituted pyridines. researchgate.net These methods often utilize readily available starting materials and can be performed on a large scale. researchgate.net

Annulation and Cyclization Strategies

Annulation strategies provide another powerful route to pyridine rings. A [3+2+1] annulation strategy has been developed for the preparation of pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine (B1172632) hydrochloride. nih.gov Another approach involves the [3+3] annulation of ketones with oxime acetates, catalyzed by copper. researchgate.net

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient way to build complex molecules. A cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and air oxidation has been used to synthesize highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

The table below outlines some of the key cyclization and annulation strategies for pyridine synthesis.

| Synthetic Strategy | Description | Reference |

| Bohlmann-Rahtz Reaction | Three-component cyclocondensation of a 1,3-dicarbonyl, ammonia, and an alkynone. | core.ac.uk |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. | ijpsonline.com |

| [3+3] Cycloaddition | Organocatalyzed reaction of enamines with enals, ynals, or enones. | researchgate.net |

| [3+2+1] Annulation | Reaction of enolates, vinamidinium salts, and hydroxylamine hydrochloride to form pyridine N-oxides. | nih.gov |

| Cascade Reaction | Cu-catalyzed cross-coupling, electrocyclization, and oxidation to form pyridines. | nih.gov |

Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

The construction and functionalization of the pyridine ring are frequently accomplished through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating specific substitution patterns, such as that found in 3-ethylisonicotinamide. The direct functionalization of pyridine C–H bonds has emerged as a particularly powerful strategy, complementing traditional methods that build the ring from acyclic precursors. thieme-connect.combeilstein-journals.org

Various transition metals, including palladium, copper, nickel, and rhodium, are employed to catalyze these transformations. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are highly effective for introducing aryl or alkyl groups onto a pre-existing pyridine core. researchgate.net The Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids has been shown to proceed with high site-selectivity, demonstrating the precise control achievable with these methods. researchgate.net Similarly, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates provides a modular route to highly substituted pyridines through a cascade reaction involving C-N bond formation, electrocyclization, and oxidation. nih.govorganic-chemistry.org

Direct C-H functionalization offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. While the C2 and C4 positions of the pyridine ring are often more electronically favored for functionalization, significant progress has been made in achieving regioselective reactions at the C3 position. thieme-connect.comnih.govthieme-connect.com For example, palladium-catalyzed C3-arylation of pyridine can be achieved with high selectivity using specific ligand and base combinations. nih.gov Rhodium-based catalysts have also proven effective for the C6-arylation of 2-substituted pyridines. thieme-connect.com

| Reaction Type | Catalyst/Metal | Description | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Cross-coupling of a boronic acid with a halide or triflate, enabling C-C bond formation. | Halopyridines, Pyridylboronic acids | researchgate.net |

| Stille Coupling | Palladium (Pd) | Coupling of an organostannane with an organo-halide. Tolerates a wide range of functional groups. | 3-Alkylstannylpyridines, Aryl halides | researchgate.net |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Coupling of a terminal alkyne with an aryl or vinyl halide, often used to introduce alkynyl groups. | Halopyridines, Terminal alkynes | researchgate.netmdpi.com |

| C-N Cross-Coupling Cascade | Copper (Cu) | A cascade reaction involving Cu-catalyzed C-N coupling, electrocyclization, and oxidation to form the pyridine ring. | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | nih.govorganic-chemistry.org |

| Direct C-H Arylation | Palladium (Pd) | Direct formation of a C-C bond between a pyridine C-H bond and an aryl halide, enhancing atom economy. | Pyridine, Aryl halides | beilstein-journals.orgnih.gov |

Green Chemistry Principles in 3-Ethylisonicotinamide Synthesis

The integration of green chemistry principles into the synthesis of pyridine derivatives is a growing area of focus, aiming to reduce environmental impact through innovative methodologies. ijpsonline.com

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often facilitated by mechanochemistry (ball milling), offers a compelling alternative to traditional solution-based chemistry. rsc.orgmdpi.com This approach not only minimizes waste but can also lead to unique reactivity and shorter reaction times. rsc.org The mechanochemical synthesis of a microporous metal-organic framework, [Cu(INA)2] (where INA is isonicotinic acid), from grinding copper acetate and isonicotinic acid demonstrates the feasibility of forming complex structures under solvent-free conditions. rsc.org Such solid-state or neat reaction conditions can be applied to condensation reactions, significantly reducing the environmental footprint of the synthesis. researchgate.nethilarispublisher.com

Utilization of Environmentally Benign Catalysts

The replacement of toxic or precious metal catalysts with more sustainable alternatives is another cornerstone of green synthetic chemistry. Research has explored the use of heterogeneous, recyclable, and non-toxic catalysts for pyridine synthesis. Zinc phosphate (B84403) (Zn3(PO4)2·4H2O), for example, has been successfully used as a green, heterogeneous catalyst for the one-pot synthesis of trisubstituted pyridines with excellent yields. rsc.org

Heteropolyacids, such as phosphotungstic acid (HPW), are also attractive as economical and non-toxic Brønsted acid catalysts. beilstein-journals.org HPW has been employed in the multicomponent synthesis of imidazo[1,2-a]pyridines, achieving high yields with low catalyst loading under microwave heating. beilstein-journals.org Furthermore, novel approaches have utilized plant-derived catalysts, produced from plants grown in metal-rich soils, for oxidation reactions, including the conversion of Hantzsch esters to pyridines. rsc.org These "eco-catalysts," enriched with metals like copper and zinc, align with the principles of a circular economy by turning a phytomanagement strategy into a source of sustainable chemical reagents. rsc.org

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalyst | Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Three-component synthesis of trisubstituted pyridines. | Non-toxic, recyclable, efficient in water/ethanol mixtures. | rsc.org |

| Heteropolyacid | Phosphotungstic Acid (HPW) | Groebke–Blackburn–Bienaymé three-component reaction. | Economical, non-toxic, thermally stable, low catalyst loading. | beilstein-journals.org |

| Plant-Derived Eco-Catalyst | BIO-V (from Trifolium incarnatum) | Oxidation of Hantzsch esters to pyridines. | Sustainable, derived from phytomanagement, utilizes accumulated metals. | rsc.org |

| Pincer Complex | Ruthenium-PNP Pincer Complex | Dehydrogenative coupling of alcohols and amines to form amides. | Efficient, neutral conditions, waste-free (produces H₂). | researchgate.net |

Energy-Efficient Synthetic Processes

Conventional heating methods are often energy-intensive and time-consuming. Alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically accelerate reaction rates, improve yields, and enhance energy efficiency. core.ac.uk Microwave-assisted organic synthesis is recognized as a green chemistry tool that can facilitate rapid, one-pot multicomponent reactions for pyridine synthesis in environmentally friendly solvents like ethanol. acs.org For instance, the synthesis of novel pyridine derivatives via a four-component reaction was achieved in 2–7 minutes with yields of 82–94% under microwave irradiation, a significant improvement over conventional heating. acs.org

Ultrasonic irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. It has been successfully applied to the synthesis of substituted pyridine derivatives, often leading to higher yields and shorter reaction times. core.ac.uk Photochemical synthesis, which uses visible light to drive reactions, is also emerging as an energy-efficient and eco-friendly method for C-H functionalization of related heterocyclic systems, often proceeding at room temperature. mdpi.com

Multicomponent Reaction Approaches to Pyridine Carboxamide Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.org These reactions are highly atom-economical and efficient, making them ideal for the rapid construction of complex molecular scaffolds like pyridine carboxamides. mdpi.comacsgcipr.org

Several classic MCRs are used for pyridine synthesis. The Hantzsch pyridine synthesis, for example, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the pyridine ring. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis offers a modification that directly produces the aromatic pyridine by reacting an enamine with an alkynone, followed by a tandem Michael addition-heterocyclization. core.ac.uk A one-pot, three-component cyclocondensation modifying the Bohlmann-Rahtz reaction allows for the synthesis of polysubstituted pyridines from a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst. core.ac.uk

The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is another powerful MCR that combines an aminopyridine, an aldehyde, and an isocyanide to produce fused pyridine systems like imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com These reactions are often catalyzed by Lewis or Brønsted acids and can be accelerated using microwave heating. beilstein-journals.org Such MCR approaches provide a modular and convergent pathway to a diverse library of pyridine derivatives. nih.govresearchgate.net

| Multicomponent Reaction | Typical Components | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Forms a dihydropyridine (B1217469) intermediate that requires oxidation. | acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone (or 1,3-Dicarbonyl + Ammonia) | Directly yields the aromatic pyridine via a tandem Michael addition-cyclization-elimination sequence. | core.ac.ukacsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | A variation that produces 2-pyridones. | acsgcipr.org |

| Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | Efficiently produces fused imidazo[1,2-a]pyridine (B132010) scaffolds. | beilstein-journals.orgmdpi.com |

Stereoselective Synthesis of Chiral Pyridine Carboxamide Derivatives

The synthesis of enantiomerically pure or enriched chiral molecules is paramount in medicinal chemistry. While the pyridine ring of 3-ethylisonicotinamide is itself achiral, the principles of stereoselective synthesis are critical when designing analogs with chiral substituents. Methodologies for achieving stereoselectivity typically involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One approach involves coupling a pyridine dicarbonyl compound, such as pyridine-2,6-dicarbonyl dichloride, with a chiral amino acid ester (e.g., D-alanyl methyl ester) to produce chiral linear pyridine dicarboxamides. mdpi.com This method directly incorporates a stereocenter into the molecule's side chains.

A two-step procedure has been developed for preparing enantiopure 4-hydroxypyridines, which can serve as versatile intermediates. nih.gov This process utilizes a multicomponent reaction of alkoxyallenes, nitriles, and chiral carboxylic acids to generate β-ketoenamides, which then undergo cyclocondensation. By starting with readily available enantiopure carboxylic acids, such as those derived from amino acids, this method provides access to pyridines with chiral side chains. nih.gov

Asymmetric catalysis offers another powerful route. For example, molybdenum-catalyzed asymmetric alkylation has been used to establish a stereocenter in a precursor that is later transformed into a cyclopentanone (B42830) ring fused to a phenyl group. researchgate.net While not a direct synthesis of a pyridine, this demonstrates how metal catalysis with chiral ligands can set key stereocenters in complex molecules. The development of chiral N,N′-Bis(2′-pyridinecarboxamide)-1,2-cyclohexane ligands highlights the effort in creating chiral environments to direct metal-catalyzed reactions. researchgate.net These strategies are essential for exploring the structure-activity relationships of chiral analogs of pyridine carboxamides. canada.camdpi.com

Chemical Reactivity and Derivatization of Isonicotinamide, 3 Ethyl 8ci

Functional Group Transformations of the Amide Moiety

The carboxamide at the C-4 position of the pyridine (B92270) ring is a key site for chemical derivatization, undergoing hydrolysis, reduction, and other transformations typical of amides.

The amide bond of 3-ethylisonicotinamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-ethylisonicotinic acid or its corresponding carboxylate salt. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and excess water results in the formation of 3-ethylisonicotinic acid and an ammonium (B1175870) salt. libretexts.orgcarbodiimide.com The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating, yields the salt of the carboxylic acid (e.g., sodium 3-ethylisonicotinate) and ammonia (B1221849). libretexts.orgcarbodiimide.com This reaction is generally irreversible as the final carboxylate anion is resistant to nucleophilic attack. libretexts.org

| Hydrolysis Condition | Reagents | Products | Reference |

| Acidic | Strong Acid (e.g., HCl), Water, Heat | 3-Ethylisonicotinic acid, Ammonium salt | libretexts.orgcarbodiimide.com |

| Basic (Saponification) | Strong Base (e.g., NaOH), Water, Heat | Salt of 3-Ethylisonicotinic acid, Ammonia | libretexts.orgcarbodiimide.com |

The amide group offers pathways for both reduction to an amine and can be formed via oxidation of a corresponding thioamide.

Reduction: The carboxamide group can be reduced to a primary amine, (3-ethylpyridin-4-yl)methanamine. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : A common method for amide reduction involves treatment with LiAlH₄ in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukorganic-chemistry.org This method is highly effective for converting amides to their corresponding amines.

Manganese Pre-catalysts : More recent methodologies have employed manganese-based catalysts for the hydrosilative reduction of amides under milder conditions, offering an alternative to traditional metal hydrides. nih.gov

Oxidation: While the amide functional group itself is generally resistant to oxidation, its formation from other functional groups is a relevant pathway. For instance, the related antitubercular prodrug ethionamide (B1671405) (2-ethyl-4-pyridinecarbothioamide) is bioactivated via oxidation. The initial oxidation of the thioamide yields a sulfoxide, which is then further oxidized to produce 2-ethylisonicotinamide (B143562). pdx.edu This indicates that the amide moiety in such structures is a stable endpoint of oxidative processes. The oxidation state of an atom represents its degree of oxidation. libretexts.orglibretexts.org

| Transformation | Reagent(s) | Product | Reference |

| Reduction | 1. LiAlH₄ in dry ether 2. Acid workup | (3-Ethylpyridin-4-yl)methanamine | chemguide.co.ukorganic-chemistry.org |

| Formation via Oxidation | Peracetic acid (on corresponding thioamide) | 2-Ethylisonicotinamide | pdx.edu |

Hydrolysis Reactions of the Carboxamide Group

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the ring nitrogen and the existing substituents. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609), but activates it for nucleophilic substitution. wikipedia.orggcwgandhinagar.com

The positions for substitution on the 3-ethylisonicotinamide ring are directed by the combined electronic effects of the nitrogen atom, the C3-ethyl group, and the C4-carboxamide group.

Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nature of the ring nitrogen and the C4-carboxamide group directs incoming electrophiles away from the C2 and C6 (α) and C4 (γ) positions. The C3-ethyl group is an activating, ortho-, para-directing group. In this substituted pyridine, the least deactivated positions are C5 and, to a lesser extent, C2 and C6. Therefore, electrophilic substitution (e.g., nitration, halogenation), which is generally difficult on pyridines, would be expected to occur preferentially at the C5 position. atlas.orgchemicalbook.com Activating the ring by forming the N-oxide can facilitate electrophilic substitution. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (NAS) : The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen (C2, C4, C6). wikipedia.orgchemicalbook.com In 3-ethylisonicotinamide, the C4 position is already substituted. Nucleophilic attack would therefore be favored at the C2 and C6 positions. Studies on related 3-substituted pyridines show that nucleophiles preferentially attack the C2 and C6 positions. researchgate.netresearchgate.net

The ethyl group at the C3 position exerts both electronic and steric effects that modulate the ring's reactivity.

Electronic Effects : As an alkyl group, the ethyl substituent is electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly counteracts the deactivating effect of the ring nitrogen, increasing the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to itself. This can influence the regioselectivity of both electrophilic and nucleophilic attacks. researchgate.netechemi.com In nucleophilic substitution with phenyllithium, a 3-ethyl group has been shown to activate the 2-position while deactivating the 6-position. researchgate.netresearchgate.net

Steric Effects : The bulkiness of the ethyl group can hinder the approach of reagents to the adjacent C2 and C4 positions. This steric hindrance can play a significant role in determining the regioselectivity of a reaction, sometimes overriding electronic effects. cdnsciencepub.com For example, in reactions of 3-alkylpyridines, as the size of the alkyl group increases, substitution at the sterically hindered C2 position can decrease in favor of the C6 position. researchgate.net

Regioselectivity of Substitutions at Pyridine Ring Positions

N-Alkylation and N-Acylation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles. This allows the nitrogen to act as a base or a nucleophile, leading to the formation of pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com

N-Alkylation : The pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides (e.g., ethyl iodide), to form quaternary N-alkylpyridinium salts. gcwgandhinagar.comrsc.org This reaction converts the neutral pyridine derivative into a positively charged pyridinium ion, which significantly alters the reactivity of the ring, making it even more susceptible to nucleophilic attack. wikipedia.org Microwave-assisted methods have been shown to accelerate N-alkylation reactions. researchgate.net

N-Acylation : Reaction with acylating agents like acyl chlorides or anhydrides results in the formation of N-acylpyridinium salts. ambeed.comuiowa.edu These salts are highly reactive and are often used as intermediates in synthesis. For example, N-acylpyridinium salts can be susceptible to regioselective nucleophilic addition, providing a route to functionalize the pyridine ring. uiowa.edu Hindered pyridine derivatives are sometimes used as non-nucleophilic bases in acylation reactions. google.com

| Reaction Type | Reagent Class | Product Type | Reference |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl-3-ethylisonicotinamidium salt | gcwgandhinagar.comrsc.orgresearchgate.net |

| N-Acylation | Acyl Halides (e.g., CH₃COCl) | N-Acyl-3-ethylisonicotinamidium salt | ambeed.comuiowa.edu |

Formation of Metal Complexes with 3-Ethylisonicotinamide Ligands

The ability of 3-ethylisonicotinamide to form complexes with metal ions is a cornerstone of its chemical reactivity. This behavior is governed by its structural features, which include a pyridine ring and an amide functional group, both containing atoms with lone pairs of electrons available for donation.

Coordination Chemistry Principles

The formation of metal complexes is fundamentally a Lewis acid-base interaction. wiley.com In this context, the metal ion acts as a Lewis acid (electron pair acceptor), while the ligand, 3-ethylisonicotinamide, serves as a Lewis base (electron pair donor). uni-siegen.de The primary sites for electron donation on the 3-ethylisonicotinamide molecule are the nitrogen atom of the pyridine ring and, potentially, the oxygen or nitrogen atoms of the amide group. rasayanjournal.co.in

Ligand Binding Modes and Geometries

The way a ligand binds to a metal center is referred to as its binding or coordination mode. 3-Ethylisonicotinamide, like its parent compound isonicotinamide (B137802), typically acts as a monodentate ligand, binding to the metal ion through a single donor atom. wiley.com The most common point of attachment is the nitrogen atom of the pyridine ring.

While monodentate coordination via the pyridine nitrogen is predominant, other modes are theoretically possible:

Bidentate Chelation: The ligand could potentially bind to a single metal center through both the pyridine nitrogen and the carbonyl oxygen of the amide group. However, this would form a strained four-membered ring, which is generally less stable.

Bridging Ligand: The ligand could bridge two different metal centers, for example, using the pyridine nitrogen for one metal and the amide oxygen for another. This mode is observed in some nicotinamide (B372718) complexes, leading to 1D chain structures. researchgate.net

The geometry of the final complex is a direct consequence of the metal's coordination number and the ligand's binding mode. For a coordination number of 6, an octahedral geometry is most common, while a coordination number of 4 typically results in either a tetrahedral or square planar arrangement. nih.gov For complexes with 3-ethylisonicotinamide, a distorted octahedral geometry is expected when it acts as a monodentate ligand in a hexacoordinate environment. researchgate.net

Table 1: Common Geometries in Metal Complexes

| Coordination Number | Geometry | Typical Metal Ions |

| 4 | Tetrahedral | Zn(II), Cd(II) |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |

| 5 | Trigonal Bipyramidal | Fe(II), Co(II) |

| 5 | Square Pyramidal | Cu(II), Ni(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(III), Cu(II) |

This table presents generalized common geometries and is not exhaustive.

Thermal and Photochemical Decomposition Pathways

The stability of 3-ethylisonicotinamide under heat and light is a critical aspect of its chemical profile. Decomposition reactions involve the breaking of chemical bonds, leading to the formation of simpler molecules or radicals.

Thermal Decomposition

Thermal decomposition is the breakdown of a compound by heat. mdpi.com Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these processes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. kohan.com.twscielo.org.co Together, they provide information on thermal stability, decomposition temperatures, and the nature of the decomposition reactions (endothermic or exothermic). scielo.org.coamericanpharmaceuticalreview.com

For organic molecules like 3-ethylisonicotinamide, thermal decomposition typically occurs in stages. mdpi.com Initial mass loss at lower temperatures might correspond to the loss of volatile components or weakly bound groups. As the temperature increases, more stable parts of the molecule, such as the amide group and the ethyl substituent, will break off. The pyridine ring itself is relatively stable and requires higher temperatures to decompose. The process usually results in the formation of various gaseous products and a carbonaceous residue.

Table 2: Illustrative TGA Data for a Hypothetical Pyridine Derivative

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~19% | Loss of Ethyl Group |

| 250 - 400 | ~29% | Decomposition of Amide Group |

| > 400 | ~40% | Fragmentation of Pyridine Ring |

Note: This table is for illustrative purposes only and does not represent actual experimental data for Isonicotinamide, 3-ethyl-(8CI).

Photochemical Decomposition

Photochemical decomposition, or photolysis, is the process where a molecule is broken down by absorbing light energy, typically in the ultraviolet range. kohan.com.twotago.ac.nz The stability of a compound under light exposure depends on its structure and the presence of chromophores—parts of the molecule that absorb light. mdpi.com

For pyridinecarboxamide derivatives, the pyridine ring acts as the primary chromophore. researchgate.netacs.org Upon absorbing UV light, the molecule is promoted to an excited electronic state. acs.org From this excited state, it can undergo various reactions. Studies on related pyridinecarboxamides show that photodegradation can occur through pathways like the fragmentation of the amide group or substitution reactions on the pyridine ring. researchgate.net However, research also indicates that isonicotinamide is relatively stable under UV irradiation compared to its isomers. acs.org The presence of an ethyl group on the ring may influence the photochemical pathways, potentially providing an additional site for radical reactions or altering the electronic properties of the pyridine ring system. The process can be affected by the solvent and the presence of other substances like acids or air. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-ethylisonicotinamide, a complete assignment of proton (¹H) and carbon-13 (¹³C) spectra, supported by two-dimensional (2D) NMR experiments, is essential for structural confirmation.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 3-ethylisonicotinamide would exhibit distinct signals corresponding to the ethyl group and the protons on the pyridine (B92270) ring, as well as the amide protons.

The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group, due to coupling with the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, resulting from coupling with the methyl protons. The protons on the substituted pyridine ring (H-2, H-5, and H-6) would show signals in the aromatic region, typically at lower field (higher ppm) due to the deshielding effect of the aromatic system. Their specific chemical shifts and multiplicities are influenced by the electronic effects of both the ethyl and carboxamide substituents. The two amide (-CONH₂) protons are often observed as a single broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethylisonicotinamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |

| CH₂ (ethyl) | 2.6 - 2.8 | Quartet (q) | ~7.5 |

| H-5 | 7.5 - 7.7 | Doublet (d) | ~5.0 |

| H-2 | 8.4 - 8.6 | Singlet (s) | - |

| H-6 | 8.6 - 8.8 | Doublet (d) | ~5.0 |

Note: Predicted values are based on analysis of similar structures, such as 3-ethylpyridine (B110496) and other substituted isonicotinamides. researchgate.netchemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-ethylisonicotinamide, eight distinct signals are expected. The carbonyl carbon (C=O) of the amide group typically appears at the lowest field (~165-170 ppm). The five carbons of the pyridine ring resonate in the aromatic region, with their exact shifts determined by the positions of the substituents. The two carbons of the ethyl group appear at a much higher field. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethylisonicotinamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~24 |

| C-5 | ~122 |

| C-3 | ~138 |

| C-6 | ~148 |

| C-2 | ~151 |

| C-4 | ~145 |

Note: Predicted values are based on analysis of analogous compounds. researchgate.netchemicalbook.com

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. ua.es For 3-ethylisonicotinamide, a key cross-peak would connect the ethyl group's CH₂ and CH₃ protons. Another would be observed between the adjacent H-5 and H-6 protons on the pyridine ring, confirming their positions relative to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton at δ ~1.3 ppm to the carbon at ~14 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). blogspot.com It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

From the CH₂ protons of the ethyl group to ring carbons C-2, C-3, and C-4.

From the H-2 proton to ring carbons C-3, C-4, and C-6.

From the amide (NH₂) protons to the carbonyl carbon (C=O) and the C-4 and C-5 ring carbons.

Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. ibchem.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.combiocompare.com This high precision enables the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For 3-ethylisonicotinamide, with the molecular formula C₈H₁₀N₂O, the calculated monoisotopic mass can be compared to the experimentally measured value to confirm the formula with high confidence.

Table 3: HRMS Data for 3-Ethylisonicotinamide

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Nominal Mass | 150 |

| Monoisotopic (Exact) Mass | 150.07931 Da |

Note: The exact mass is calculated using the masses of the most abundant isotopes: C=12.00000, H=1.007825, N=14.003074, O=15.994915. ibchem.com An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of the calculated value provides strong evidence for the proposed molecular formula. biocompare.com

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure. For 3-ethylisonicotinamide, common ionization techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would produce a molecular ion ([M]⁺ or [M+H]⁺) and various fragment ions.

The fragmentation is guided by the most stable carbocations and neutral losses. Predicted fragmentation pathways for 3-ethylisonicotinamide include:

Loss of the amino group: Cleavage of the C-N bond in the amide can lead to the loss of an •NH₂ radical, resulting in an ion at m/z 134.

Loss of the ethyl group: Benzylic-type cleavage of the ethyl group from the pyridine ring would result in the loss of an ethyl radical (•CH₂CH₃), yielding a prominent ion at m/z 121.

Cleavage of the amide: Loss of the entire carboxamide group as a radical (•CONH₂) could produce an ion corresponding to the 3-ethylpyridine cation at m/z 107.

Ring Fragmentation: The pyridine ring itself can undergo cleavage to produce smaller characteristic fragments. mdpi.com

Analysis of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, allows chemists to piece together the molecular structure, confirming the presence and connectivity of the ethyl group and the isonicotinamide (B137802) core. bendola.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. researchgate.net These vibrations are unique to the molecule's structure, acting as a molecular "fingerprint."

The structure of 3-ethyl-isonicotinamide contains three key functional groups whose vibrations can be analyzed: the pyridine ring, the amide group (-CONH₂), and the ethyl group (-CH₂CH₃).

Pyridine Ring: The pyridine ring exhibits characteristic stretching and bending vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. frontiersin.org Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and appear in both IR and Raman spectra. sfu.ca

Amide Group: The amide group shows several distinct vibrational bands. The N-H stretching vibrations of the primary amide (-NH₂) appear as two bands in the 3400-3100 cm⁻¹ region. frontiersin.org The C=O stretching vibration, known as the Amide I band, is very intense in the IR spectrum and typically occurs between 1700-1650 cm⁻¹. frontiersin.org The N-H bending vibration, or Amide II band, is found around 1650-1590 cm⁻¹.

Ethyl Group: The ethyl substituent introduces aliphatic C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ range. Additionally, C-H bending (scissoring, wagging, twisting) vibrations will be present in the 1470-1370 cm⁻¹ region.

By assigning the observed spectral bands to specific bond vibrations, a detailed structural confirmation can be achieved. The theoretical vibrational frequencies for isonicotinamide have been studied using methods like Density Functional Theory (DFT), providing a solid foundation for interpreting the spectrum of its 3-ethyl derivative. istanbul.edu.tr The presence of the ethyl group is unequivocally confirmed by the characteristic aliphatic C-H stretching and bending modes, which are absent in the spectrum of the parent isonicotinamide.

Table 1: Predicted IR and Raman Vibrational Frequencies for 3-ethyl-isonicotinamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Asymmetric & Symmetric N-H Stretch | Amide (-NH₂) | 3400 - 3100 | Medium / Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 3000 - 2850 | Medium / Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1700 - 1650 | Strong / Medium |

| N-H Bend (Amide II) | Amide (-NH₂) | 1650 - 1590 | Medium / Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Strong / Strong |

| CH₂/CH₃ Bending | Ethyl Group (-CH₂CH₃) | 1470 - 1370 | Medium / Medium |

| Ring Breathing | Pyridine Ring | ~1030 | Weak / Strong |

Vibrational Analysis of Functional Groups

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. upi.edu

The primary chromophore in 3-ethyl-isonicotinamide is the pyridine ring conjugated with the carbonyl group of the amide function. This conjugated system gives rise to characteristic electronic transitions. lumenlearning.com

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the isonicotinoyl system, these transitions are expected to be intense and occur at relatively long wavelengths in the UV region. For the related compound nicotinamide (B372718) (niacinamide), a strong absorption maximum (λmax) is observed around 261 nm. nih.gov

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.

The 3-ethyl group acts as an auxochrome. While it is not part of the primary chromophore, its electron-donating inductive effect can cause a slight red shift (bathochromic shift) in the λmax compared to the unsubstituted isonicotinamide.

Table 2: Expected UV-Vis Absorption Data for 3-ethyl-isonicotinamide in a Polar Solvent

| Electronic Transition | Chromophore System | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | Pyridine-Carbonyl Conjugation | ~260 - 265 | High |

| n → π | N (pyridine), O (carbonyl) | ~300 - 320 | Low |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound of interest from impurities and for quantifying its purity. pharmtech.comlaboratuvar.com High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar compounds like 3-ethyl-isonicotinamide.

Developing a robust HPLC method is crucial for routine quality control. For 3-ethyl-isonicotinamide, a reversed-phase HPLC (RP-HPLC) method is most suitable. scielo.brdntb.gov.ua

Column Selection: A C18 (octadecylsilane) column is the standard choice for separating polar aromatic compounds. researchgate.net These columns provide excellent retention and resolution for this class of analyte.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. sielc.com Acetonitrile or methanol (B129727) are common organic modifiers. The aqueous component is often a buffer (e.g., phosphate (B84403) or acetate) to control the pH and ensure consistent ionization state and retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute more strongly retained impurities.

Detection: Given the strong UV absorbance of the chromophore, a UV detector is ideal. dntb.gov.uasielc.com The detection wavelength should be set at the absorption maximum (λmax) determined by UV-Vis spectroscopy (approximately 262 nm) to achieve the highest sensitivity.

Purity Assessment: The purity of a sample is determined by integrating the area of the main peak (3-ethyl-isonicotinamide) and the areas of all impurity peaks. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. ICH guidelines suggest that impurities present above 0.1% should be identified and characterized. pharmtech.com

Table 3: Typical RP-HPLC Method Parameters for Purity Assessment of 3-ethyl-isonicotinamide

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic (e.g., 96:4 v/v A:B) scielo.br |

| Flow Rate | 0.8 - 1.0 mL/min scielo.brsielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~262 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like 3-ethyl-isonicotinamide, which possesses moderate polarity and a relatively high boiling point due to its amide and pyridine functionalities, direct GC analysis can be challenging. Issues such as poor peak shape, tailing, and potential thermal degradation within the injector or column can compromise analytical accuracy. To overcome these limitations, a chemical derivatization strategy is often employed. jfda-online.com

Derivatization modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.com For 3-ethyl-isonicotinamide, the active hydrogen on the amide nitrogen is a prime target for derivatization. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common and effective technique. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.comnih.gov The reaction converts the polar N-H bond into a nonpolar N-Si(CH₃)₃ bond, reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte.

The derivatization procedure typically involves dissolving the 3-ethyl-isonicotinamide sample in an appropriate solvent, adding the silylating reagent, and heating the mixture to ensure the reaction goes to completion. sigmaaldrich.comnih.gov Once derivatized, the sample is injected into the gas chromatograph. The separation is generally performed on a nonpolar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. mdpi.comresearchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. cdc.gov GC-MS is particularly advantageous as it provides structural information, confirming the identity of the derivatized compound.

Below is a table outlining typical parameters for the GC analysis of a derivatized 3-ethyl-isonicotinamide.

Table 1: Illustrative GC Method Parameters for Analysis of TMS-Derivatized 3-ethyl-isonicotinamide

| Parameter | Value / Description |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 75 °C for 45 minutes |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-450 m/z |

Crystal Nucleation Rate Measurement and Analysis

The study of crystal nucleation is fundamental to controlling the solid-state properties of a compound. For active pharmaceutical ingredients and specialty chemicals like 3-ethyl-isonicotinamide, polymorphism—the ability to exist in multiple crystal forms—is a critical attribute. d-nb.infoyoutube.com Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which directly impact product performance and formulation. researchgate.net Measuring the nucleation rate provides essential data for understanding and controlling which polymorphic form crystallizes under specific conditions. acs.org

The nucleation of 3-ethyl-isonicotinamide, like its parent compound isonicotinamide, can be investigated by measuring induction times in supersaturated solutions. nih.govresearchgate.net The induction time is the period between the creation of a supersaturated state and the detection of the first crystals. strath.ac.uk By systematically measuring induction times at various supersaturation levels and temperatures, the nucleation kinetics can be elucidated. nih.govrsc.org These experiments are often performed in small volumes to ensure that a single nucleation event is responsible for the formation of crystals in each sample, allowing for a statistical analysis of the stochastic nature of nucleation. researchgate.net

The data obtained from induction time measurements are typically analyzed using Classical Nucleation Theory (CNT). nih.govacs.org CNT provides a framework for calculating key nucleation parameters, such as the interfacial energy (γ), which is the energy barrier to forming a new crystal surface, and the pre-exponential factor (A), which relates to the frequency of molecular attachment to a nucleus. nih.gov The relationship between the induction time (τ), supersaturation (S), and these parameters can be used to understand how solvent choice, temperature, and impurities influence the crystallization process. acs.org For instance, studies on isonicotinamide have shown that both interfacial energy and the pre-exponential factor are influenced by the solvent used, which in turn affects the nucleation kinetics. nih.gov

Below is a data table illustrating the type of results that would be obtained from an isothermal crystal nucleation study of 3-ethyl-isonicotinamide.

Table 2: Example Data from a Crystal Nucleation Study of 3-ethyl-isonicotinamide in Ethanol at 25°C

| Supersaturation Ratio (S) | Average Induction Time (τ), min | Nucleation Rate (J), nuclei/m³·s | Interfacial Energy (γ), mJ/m² |

|---|---|---|---|

| 1.8 | 155 | 1.2 x 10⁵ | 3.1 |

| 2.0 | 85 | 8.5 x 10⁵ | 3.1 |

| 2.2 | 42 | 4.1 x 10⁶ | 3.1 |

| 2.4 | 18 | 1.9 x 10⁷ | 3.1 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of a molecule from first principles. researchgate.net For 3-ethyl-isonicotinamide, these calculations can elucidate how the ethyl substituent modifies the electronic landscape of the parent isonicotinamide (B137802) structure.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap generally implies higher reactivity. wuxiapptec.com

For 3-ethyl-isonicotinamide, the presence of the electron-donating ethyl group is expected to raise the energy of the HOMO compared to the unsubstituted isonicotinamide. Conversely, the electron-withdrawing nature of the pyridine (B92270) ring and the carboxamide group influences the LUMO, which is typically distributed over these electronegative regions. rsc.orgwuxibiology.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to precisely determine these orbital energies and their distributions. researchgate.netnih.gov

Table 1: Illustrative Calculated Electronic Properties for a Substituted Pyridine Derivative This table presents typical quantum chemical parameters calculated using DFT methods, illustrating the type of data generated for molecules like 3-ethyl-isonicotinamide. Values are representative and not specific experimental results for this compound.

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment (µ) | 3.5 D | A measure of the molecule's overall polarity. |

| Ionization Potential | 6.8 eV | The energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity | 1.2 eV | The energy released when an electron is added (approximated by -ELUMO). |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. researchgate.netpearson.com They are invaluable for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential), which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In an MEP map of 3-ethyl-isonicotinamide, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): The most electron-rich areas are expected around the electronegative atoms: the nitrogen of the pyridine ring and the oxygen of the carbonyl group. These sites are the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential (Blue): The most electron-poor regions are typically found around the hydrogen atoms of the amide (-NH2) group, making them primary donor sites for hydrogen bonding.

Neutral Potential (Green): The hydrocarbon ethyl group and the aromatic ring's carbon framework would exhibit a more neutral potential.

These maps are generated from DFT calculations and are crucial for predicting intermolecular interactions. researchgate.net

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and their relative energies. For 3-ethyl-isonicotinamide, two key rotational degrees of freedom exist:

Rotation around the single bond connecting the ethyl group to the pyridine ring.

Rotation around the single bond connecting the carboxamide group to the pyridine ring.

Computational methods can map the potential energy surface (PES) by systematically rotating these bonds. This analysis reveals the most stable (lowest energy) conformations and the energy barriers required to transition between them. sci-hub.se For the ethyl group, the rotational barrier is influenced by steric interactions with the adjacent atoms on the pyridine ring. cdnsciencepub.comresearchgate.net The orientation of the amide group relative to the pyridine ring is critical as it affects conjugation and potential intramolecular hydrogen bonding. Studies on related aromatic amides show that these rotational barriers can be determined both computationally and experimentally. mdpi.com

Charge Distribution and Electrostatic Potential Maps

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. aip.org MD simulations provide a detailed view of a molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent.

MD simulations of 3-ethyl-isonicotinamide would reveal how the molecule behaves at a given temperature. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can show the flexibility of different parts of the molecule. For instance, the ethyl group would be expected to exhibit significant rotational and vibrational motion. The flexibility of the amide group is also important, as its orientation can fluctuate. This dynamic behavior is crucial for understanding how the molecule might interact with a larger biological target. mdpi.com

The properties and behavior of a molecule can be significantly influenced by its solvent environment. researchgate.net MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box. nih.gov

For 3-ethyl-isonicotinamide in an aqueous solution, MD simulations would model the formation and breaking of hydrogen bonds between water and the molecule's polar groups. acs.org Key interactions would include:

Water molecules acting as hydrogen bond donors to the pyridine nitrogen and carbonyl oxygen.

Water molecules acting as hydrogen bond acceptors from the amide N-H groups.

These solute-solvent interactions stabilize certain conformations over others and can alter the molecule's dynamic behavior compared to the gas phase. unjani.ac.id Theoretical studies on related amides and pyridine derivatives in solution have shown that the solvent plays a critical role in determining structural preferences and reaction mechanisms. chemmethod.comuregina.ca

Dynamic Behavior and Conformational Flexibility

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of organic molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. biointerfaceresearch.com These predictions are valuable for interpreting experimental data and understanding the molecule's structural and electronic features.

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provides reliable predictions of chemical shifts. ruc.dk For 3-ethylisonicotinamide, the calculated chemical shifts would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) and methyl protons of the ethyl group, and the amide protons. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule. By comparing these theoretical values with experimental data, one can confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). ruc.dk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethylisonicotinamide (Note: These are hypothetical values based on typical ranges for similar structures and should be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | - |

| Pyridine-H5 | 7.5 - 7.7 | - |

| Pyridine-H6 | 8.6 - 8.8 | - |

| Pyridine-C2 | - | 150 - 152 |

| Pyridine-C3 | - | 135 - 137 |

| Pyridine-C4 | - | 140 - 142 |

| Pyridine-C5 | - | 122 - 124 |

| Pyridine-C6 | - | 148 - 150 |

| Ethyl-CH₂ | 2.6 - 2.8 | 23 - 25 |

| Ethyl-CH₃ | 1.2 - 1.4 | 13 - 15 |

| Amide-NH₂ | 7.8 - 8.2 (broad) | - |

| Carbonyl-C | - | 165 - 167 |

This table is interactive. Click on the headers to sort the data.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. acs.orgresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement with experimental data.

For 3-ethylisonicotinamide, the predicted IR spectrum would show characteristic bands for the N-H stretching of the amide group, C-H stretching of the aromatic and alkyl groups, the C=O stretching of the amide, and various C-C and C-N stretching and bending vibrations of the pyridine ring. acs.orgresearchgate.net A study on isonicotinamide using DFT calculations provided a detailed assignment of its vibrational modes, which serves as a good reference for interpreting the spectrum of its 3-ethyl derivative. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for 3-Ethylisonicotinamide (Note: These are hypothetical values based on typical ranges for similar functional groups and should be confirmed by experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (amide) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (amide) | 1670 - 1690 |

| C=N stretch (pyridine) | 1580 - 1620 |

| C=C stretch (pyridine) | 1400 - 1600 |

This table is interactive. Click on the headers to sort the data.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. biointerfaceresearch.com It calculates the energies of electronic transitions from the ground state to various excited states. For 3-ethylisonicotinamide, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the pyridine ring and the carbonyl group. These theoretical predictions can help in understanding the electronic structure and photophysical properties of the molecule. biointerfaceresearch.com

Computational Studies on Reaction Mechanisms Involving 3-Ethylisonicotinamide

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. acs.orgdntb.gov.ua For 3-ethylisonicotinamide, computational studies could explore various reactions, such as its synthesis, derivatization, or its role as a ligand in catalysis.

For instance, the functionalization of the pyridine ring is a common reaction. A computational study could investigate the mechanism of electrophilic or nucleophilic substitution on the 3-ethylisonicotinamide ring. beilstein-journals.org This would involve locating the transition state structures for the addition of the reactant and calculating the activation energies for substitution at different positions on the ring. The results would provide insights into the regioselectivity of the reaction, explaining why certain products are favored over others.

Another area of interest could be the catalytic activity of metal complexes involving 3-ethylisonicotinamide as a ligand. DFT calculations can be used to model the catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and other elementary steps. acs.org By calculating the free energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand the factors that control the efficiency and selectivity of the catalyst.

A theoretical study on the reaction of 2,3-diaminopyridine (B105623) with a pyrazole-3-carboxylic acid chloride, a related amide formation reaction, demonstrated the power of computational methods in discerning between different possible reaction pathways and products. mdpi.com Similarly, the mechanism of the Kinugasa reaction, which involves copper catalysis, has been investigated using DFT, providing a detailed understanding of the roles of the reactants and catalyst. acs.org These studies serve as a blueprint for how the reactivity of 3-ethylisonicotinamide could be explored computationally.

Table 3: Hypothetical Computational Data for a Reaction Involving 3-Ethylisonicotinamide (Note: This table presents a hypothetical example of data that could be generated from a computational study of a reaction mechanism, such as the N-alkylation of the pyridine ring.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (3-ethylisonicotinamide + CH₃I) | 0.0 |

| 2 | Transition State 1 (N-alkylation) | +22.5 |

| 3 | Product (N-methyl-3-ethylisonicotinamide iodide) | -5.8 |

This table is interactive. Click on the headers to sort the data.

Solid State Chemistry and Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.edu This method allows for the detailed determination of molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. uol.deuhu-ciqso.es

Determination of Molecular Geometry and Bond Parameters

While specific single-crystal X-ray diffraction data for 3-ethylisonicotinamide is not publicly available, analysis of closely related structures, such as isonicotinamide (B137802) itself and other substituted pyridines, can provide a reliable model for its expected molecular geometry. The core of the molecule is a pyridine (B92270) ring, which is anticipated to be planar. The carboxamide and ethyl groups are substituted at the 4 and 3 positions, respectively.

The geometry of the amide group and the orientation of the ethyl group relative to the pyridine ring are of particular interest. The C-N bond of the amide group is expected to have some double bond character, leading to a planar configuration for the C-C(=O)N moiety. The ethyl group, being conformationally flexible, can adopt various orientations, which will be influenced by steric and electronic factors within the crystal lattice.

Expected bond lengths and angles can be inferred from standard values and data from similar structures found in crystallographic databases. researchgate.netresearchgate.net For instance, the C-C and C-N bonds within the pyridine ring will exhibit lengths intermediate between single and double bonds due to aromaticity.

Table 1: Predicted Bond Parameters for 3-Ethylisonicotinamide

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| Pyridine C-C Bond Length | 1.38 - 1.40 Å | Typical for aromatic systems. |

| Pyridine C-N Bond Length | 1.33 - 1.35 Å | Shorter than a single C-N bond. |

| C(ring)-C(amide) Bond Length | 1.49 - 1.52 Å | |

| C=O Bond Length | 1.23 - 1.25 Å | Characteristic of an amide carbonyl. |

| C(amide)-N Bond Length | 1.32 - 1.34 Å | Shorter than a typical C-N single bond. |

| C(ring)-C(ethyl) Bond Length | 1.50 - 1.53 Å | |

| C-C-N (in ring) Angle | ~120° | Consistent with a hexagonal ring. |

| C-C-C(amide) Angle | ~120° |

These values are predictive and based on data for structurally related compounds.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

The crystal packing of 3-ethylisonicotinamide will be governed by a combination of intermolecular forces, with hydrogen bonding expected to play a dominant role. The amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). curriculumresources.edu.gh

It is highly probable that the amide groups of adjacent molecules will form strong N-H···O hydrogen bonds, leading to the formation of well-defined supramolecular synthons. A common motif in primary amides is the formation of hydrogen-bonded dimers or catemers (chains). In the case of isonicotinamide, a related compound, molecules are known to form hydrogen-bonded networks. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. google.com Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of 3-ethylisonicotinamide have been reported, it is a phenomenon commonly observed in amide-containing compounds due to the possibility of different hydrogen-bonding arrangements. For example, the related compound nicotinamide (B372718) is known to participate in the formation of various polymorphic co-crystals. nih.gov Screening for polymorphs of 3-ethylisonicotinamide would likely involve crystallization from a variety of solvents under different conditions.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. nih.govdrugdiscoverytoday.com Given the hydrogen bonding capabilities of the amide and pyridine functionalities in 3-ethylisonicotinamide, it is a strong candidate for forming co-crystals with a range of coformers, such as carboxylic acids or other compounds with complementary hydrogen bond donors and acceptors. google.comrsc.org Such studies could lead to new solid forms with altered properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification